molecular formula C6H8Br2F4 B12304501 1,6-Dibromo-3,3,4,4-tetrafluorohexane

1,6-Dibromo-3,3,4,4-tetrafluorohexane

Cat. No.: B12304501
M. Wt: 315.93 g/mol
InChI Key: VYOLKYVDEKIAIC-UHFFFAOYSA-N
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Description

1,6-Dibromo-3,3,4,4-tetrafluorohexane: is a halogenated organic compound with the molecular formula C6H8Br2F4 and a molecular weight of 315.93 g/mol . This compound is characterized by the presence of bromine and fluorine atoms, which impart unique chemical properties. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dibromo-3,3,4,4-tetrafluorohexane can be synthesized through the bromination of 3,3,4,4-tetrafluorohexane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and fluorinated compounds to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dibromo-3,3,4,4-tetrafluorohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 1,6-Dibromo-3,3,4,4-tetrafluorohexane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals .

Biology and Medicine: In biological research, fluorinated compounds like this compound are studied for their potential use in drug development. Their unique properties, such as increased metabolic stability and lipophilicity, make them attractive candidates for medicinal chemistry .

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of polymers, surfactants, and other industrial products .

Mechanism of Action

The mechanism of action of 1,6-dibromo-3,3,4,4-tetrafluorohexane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reactants .

Comparison with Similar Compounds

Uniqueness: 1,6-Dibromo-3,3,4,4-tetrafluorohexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The combination of these halogens allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

1,6-dibromo-3,3,4,4-tetrafluorohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2F4/c7-3-1-5(9,10)6(11,12)2-4-8/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOLKYVDEKIAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(CCBr)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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